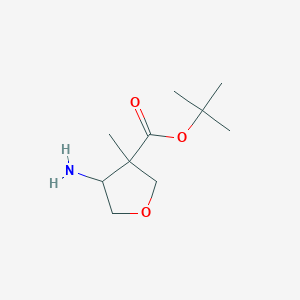

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate

Description

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 4-amino-3-methyloxolane-3-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(4)6-13-5-7(10)11/h7H,5-6,11H2,1-4H3 |

InChI Key |

XWWSLWQUMNHERK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC1N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sulfonium Salt Cyclization and Aldol-Type Reaction

A prominent method involves the use of sulfonium salts derived from methionine derivatives and aldehydes to form the tetrahydrofuran ring. This approach was detailed by researchers synthesizing α-tetrasubstituted α-amino acids, including tetrahydrofuran amino acids protected with tert-butyl esters.

- Starting from a sulfonium salt intermediate, generated by methylation of a methionine derivative.

- Performing an aldol-type cyclization with an aldehyde lacking α-protons (e.g., benzaldehyde derivatives) under strongly basic conditions.

- The nucleophilic attack of the ester enolate on the aldehyde leads to ring closure and displacement of the sulfonium substituent by an alkoxy group.

- Final product is a tetrahydrofuran amino acid with a tert-butyl ester protecting group.

This method allows for the formation of the tetrahydrofuran ring with controlled stereochemistry and functionalization at the 3 and 4 positions.

- Solvent: Dry acetonitrile.

- Temperature: Cooling to approximately −6 °C during base addition.

- Base: Strong bases such as potassium tert-butoxide.

- Reaction time: Several hours under nitrogen atmosphere.

This synthetic strategy was reported to yield the target compound in moderate to good yields with high diastereoselectivity.

Amination at the 4-Position

The amino group at the 4-position is typically introduced either by:

- Direct substitution reactions on a suitable precursor bearing a leaving group at the 4-position.

- Reduction of nitro or azido precursors installed at the 4-position.

- Ring-opening and functional group interconversion strategies.

In some synthetic routes, the amino group is introduced prior to ring closure to ensure regioselectivity and stereochemical control.

Alternative Synthetic Approach: Synthesis from Methoxy-Substituted Intermediates

A related synthetic method involves the preparation of tert-butyl 4-methoxy-3-oxobutyrate as a key intermediate, which can be converted into the target compound through subsequent amination and ring closure.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methoxyacetic acid + carbonyldiimidazole (CDI) in tetrahydrofuran (THF), 0–20 °C, nitrogen atmosphere | Formation of methoxyacetic acid acyl imidazole intermediate | - |

| 2 | Mono-tert-butyl malonate + isopropyl Grignard reagent in THF, −10 °C | Formation of mono-tert-butyl malonate magnesium salt | - |

| 3 | Dropwise addition of Step 2 solution into Step 1 solution at 20 °C, 16–18 h | Formation of tert-butyl 4-methoxy-3-oxobutyrate | 80% |

This intermediate can then be converted to the amino-substituted tetrahydrofuran derivative by nucleophilic substitution and ring closure reactions.

Comparative Data Table of Key Synthetic Parameters

| Parameter | Sulfonium Salt Cyclization Method | Methoxy-Substituted Intermediate Method |

|---|---|---|

| Starting Material | Methionine derivative (sulfonium salt) | Methoxyacetic acid and mono-tert-butyl malonate |

| Key Reaction Type | Aldol-type cyclization | Nucleophilic substitution and esterification |

| Protecting Group Introduction | Steglich esterification (tert-butyl ester) | Carbonyldiimidazole-mediated esterification |

| Reaction Solvent | Dry acetonitrile | Tetrahydrofuran (THF) |

| Temperature Range | −6 °C to room temperature | 0–25 °C |

| Reaction Time | Several hours | 16–18 hours |

| Yield | Moderate to good (40–60%) | High (up to 80%) |

| Diastereoselectivity | High | Not explicitly reported |

Research Findings and Analysis

The sulfonium salt cyclization method is well-suited for stereoselective synthesis of tetrahydrofuran amino acids with controlled stereochemistry at the 3 and 4 positions, including the methyl and amino substituents.

The tert-butyl ester protecting group is stable under the strongly basic conditions required for ring closure, allowing for orthogonal protection strategies.

The methoxy-substituted intermediate route offers a high yield and straightforward reaction conditions but may require additional steps for amination and ring closure.

Both methods emphasize the importance of temperature control and inert atmosphere to prevent side reactions and degradation.

Purification typically involves extraction with ethyl acetate, washing with saturated saline, drying over anhydrous sodium sulfate, filtration, and distillation or recrystallization to obtain pure products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The pathways involved in these reactions depend on the specific enzymes and conditions used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Steric Effects : The tert-butyl group in the target compound and its bromophenyl analogue imparts significant steric hindrance, influencing reactivity and conformational stability.

- Amino Group Reactivity: Unlike the Boc-protected amino group in the bromophenyl derivative, the free amino group in the target compound allows direct participation in reactions (e.g., acylation, Schiff base formation).

- However, the amino group may enhance polarity in polar aprotic solvents.

Reactivity and Stability

- Acid/Base Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl, H₂SO₄), releasing tert-butyl alcohol. This contrasts with tert-butyl alcohol itself, which decomposes in acids to form flammable isobutylene gas.

- Oxidative Stability : Both the target compound and tert-butyl alcohol react violently with oxidizing agents (e.g., peroxides, chlorates), necessitating inert storage conditions.

Biological Activity

Tert-butyl 4-amino-3-methyltetrahydrofuran-3-carboxylate (TBAMT) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBAMT, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBAMT is characterized by its tetrahydrofuran structure, which contributes to its unique reactivity and interaction with biological targets. The compound features a tert-butyl group, an amino group, and a carboxylate moiety, which are essential for its biological activity.

The biological activity of TBAMT is primarily attributed to its ability to interact with various biomolecular targets. The presence of the amino group allows for hydrogen bonding with proteins and enzymes, potentially modulating their activity. The carboxylate group can undergo hydrolysis, releasing active components that may further engage with biological pathways.

Biological Activity Overview

Research has indicated that TBAMT exhibits a range of biological activities:

- Antioxidant Activity : TBAMT has shown potential in reducing oxidative stress markers in vitro, suggesting a protective role against cellular damage.

- Anti-inflammatory Effects : Preliminary studies indicate that TBAMT can modulate inflammatory responses by influencing cytokine production, particularly in models of neuroinflammation.

- Neuroprotective Properties : TBAMT has been evaluated for its ability to protect neuronal cells from amyloid-beta-induced toxicity, which is relevant in Alzheimer's disease research.

Case Studies and Research Findings

-

Neuroprotection Against Amyloid-Beta :

A study investigated the effects of TBAMT on astrocytes treated with amyloid-beta (Aβ) peptide. Results demonstrated that TBAMT reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells, indicating a potential neuroprotective mechanism against Aβ toxicity . -

Oxidative Stress Reduction :

In another study focusing on oxidative stress models, TBAMT exhibited significant antioxidant activity by scavenging free radicals and reducing markers of oxidative damage in neuronal cell cultures . -

Cytotoxicity Studies :

Cytotoxicity assays revealed that while higher concentrations of TBAMT could reduce cell viability, lower concentrations were effective in promoting cell survival under stress conditions, highlighting a dose-dependent relationship .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.